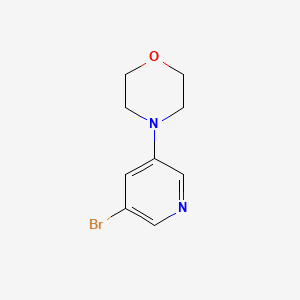
3-Bromo-5-morpholinopyridine
Cat. No. B1522347
Key on ui cas rn:
200064-13-7
M. Wt: 243.1 g/mol
InChI Key: COIOXTGXIQKWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09181272B2
Procedure details


In a sealable tube, to a mixture of 3,5-dibromo-pyridine (3.3 g, 13.8 mmol) and NaOtBu (0.051 g, 23 mmol) in toluene (70 mL), is added morpholine (1.0 g, 11.5 mmol). The mixture is bubbled with Argon for 5 min, and then BINAP (428.9 mg, 0.69 mmol) and Pd2(dba)3 (210.2 mg, 0.23 mmol) are added. The reaction mixture is bubbled with Argon for another 5 min. Then the cap is sealed and the reaction mixture is heated at 120° C. overnight and then is cooled to room temperature. The reaction mixture is filtered through diatomaceous earth and washed with DCM. The filtrate is partitioned between water and DCM. The aqueous phase is further extracted with DCM (2×). The combined DCM phases are concentrated. The crude is purified by flash chromatography on a silica gel column (EtOAc/heptane 0 to 50% gradient, then 50%) to provide 1.42 g of 4-(5-bromo-3-pyridyl)morpholine.






Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.CC([O-])(C)C.[Na+].[NH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1.C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Br:8][C:6]1[CH:7]=[C:2]([N:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)[CH:3]=[N:4][CH:5]=1 |f:1.2,6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=C(C1)Br
|
|
Name
|
|
|
Quantity
|
0.051 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
Step Three
|
Name
|
|
|
Quantity
|
428.9 mg
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
|
|
Name
|
|
|
Quantity
|
210.2 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture is bubbled with Argon for 5 min
|
|
Duration
|
5 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is bubbled with Argon for another 5 min
|
|
Duration
|
5 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then the cap is sealed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture is filtered through diatomaceous earth
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with DCM
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate is partitioned between water and DCM
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase is further extracted with DCM (2×)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined DCM phases are concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude is purified by flash chromatography on a silica gel column (EtOAc/heptane 0 to 50% gradient
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=NC1)N1CCOCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.42 g | |
| YIELD: CALCULATEDPERCENTYIELD | 50.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
